2-Chloro-1,4-diazabicyclo[2.2.2]octane
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Overview
Description
2-Chloro-1,4-diazabicyclo[2.2.2]octane is a chemical compound belonging to the class of bicyclic amines. It is characterized by its bicyclic structure with nitrogen atoms at the 1 and 4 positions and a chlorine atom attached to the second carbon atom. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar chlorinating agents. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as chloro-1,4-diazabicyclo[2.2.2]octane oxide.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Chloro-1,4-diazabicyclo[2.2.2]octane oxide.
Reduction Products: Various amines and reduced derivatives.
Substitution Products: Hydroxylated, alkylated, or thiolated derivatives.
Scientific Research Applications
2-Chloro-1,4-diazabicyclo[2.2.2]octane finds applications in various fields of scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and as a catalyst in certain reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1,4-diazabicyclo[2.2.2]octane exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or a base, facilitating the formation of new bonds. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity.
Molecular Targets and Pathways Involved:
Organic Synthesis: Targets include electrophilic centers in organic molecules.
Biochemical Studies: Targets may include active sites of enzymes or binding sites of receptors.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Quinuclidine
Properties
IUPAC Name |
2-chloro-1,4-diazabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2/c7-6-5-8-1-3-9(6)4-2-8/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJALXPSTJMBAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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